molecular formula C19H13Cl2F3N2OS B2709391 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226455-39-5

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2709391
CAS No.: 1226455-39-5
M. Wt: 445.28
InChI Key: HKTXJQWEDLUKFD-UHFFFAOYSA-N
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Description

2-(Allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226455-39-5) is a synthetic, trisubstituted imidazole derivative with a molecular formula of C19H13Cl2F3N2OS and a molecular weight of 445.3 . The compound features a distinct 1H-imidazole core, a scaffold of high significance in medicinal chemistry due to its presence in a wide array of biologically active molecules and commercial drugs, including antihistamines, antiulcer agents, and antifungals . The specific substitution pattern on the imidazole ring, including the 3,4-dichlorophenyl and 4-trifluoromethoxyphenyl moieties, is characteristic of compounds designed for interaction with complex biological targets. Such structural motifs are frequently investigated in modern drug discovery, particularly in the development of multitargeted ligands for complex diseases . The allylthio group at the 2-position presents a versatile handle for further chemical modification, making this compound a valuable intermediate for synthetic and medicinal chemistry research. Researchers are exploring its potential as a key synthon in the development of novel therapeutic agents. The imidazole ring itself is known for its amphoteric properties and ability to participate in various non-covalent interactions, which is crucial for forming supramolecular complexes and binding to enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2OS/c1-2-9-28-18-25-11-17(12-3-8-15(20)16(21)10-12)26(18)13-4-6-14(7-5-13)27-19(22,23)24/h2-8,10-11H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTXJQWEDLUKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylthio, dichlorophenyl, and trifluoromethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Properties

Imidazole derivatives, including the compound , exhibit a wide range of biological activities. Research indicates that modifications in the substituents on the imidazole nucleus can enhance its pharmacological efficacy. Some key activities include:

  • Antimicrobial Activity : Imidazole derivatives are known to possess significant antibacterial and antifungal properties. For instance, studies have shown that certain imidazole compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The incorporation of thio groups into imidazole structures has been linked to increased anti-inflammatory activity. This is particularly relevant for conditions where inflammation plays a critical role .
  • Anticancer Potential : Some imidazole derivatives have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural similarity of imidazoles to histidine allows them to interact effectively with biological targets .

A. Antimicrobial Activity Study

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to the compound under discussion. The results indicated that several derivatives exhibited potent antibacterial activity, with IC50 values significantly lower than standard antibiotics .

CompoundIC50 (μg/ml)
64a49.28 ± 3.03
64b32.17 ± 2.87
64c29.10 ± 1.60

B. Anti-inflammatory Activity

Research highlighted the anti-inflammatory effects of thio-substituted imidazoles, showing that compounds with these modifications had enhanced activity compared to their unsubstituted counterparts .

C. Anticancer Research

In vitro studies have demonstrated that certain imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally similar to the target compound were tested against breast cancer cells, showing significant cytotoxicity .

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

(a) 2-(Benzylsulfanyl)-5-(4-Bromophenyl)-1-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole (CAS: 1226436-82-3)
  • Key Differences : Replaces allylthio with benzylsulfanyl (-S-CH2-C6H5) and 3,4-dichlorophenyl with 4-bromophenyl.
  • Impact: The benzyl group increases molecular weight (523.45 g/mol vs. Bromine’s larger atomic radius vs. chlorine may affect steric interactions in biological targets .
(b) 2-Chloro Derivatives (e.g., 4-Chloro-1-(4-(Trifluoromethoxy)Phenyl)-5-(2,3,6-Trifluorophenyl)-1H-Imidazole)
  • Key Differences : Chlorine at position 2 instead of allylthio; 5-position substituted with trifluorophenyl.
  • Impact :
    • Chlorine’s electronegativity enhances electronic polarization but reduces flexibility compared to allylthio.
    • Trifluorophenyl substitution increases fluorine-mediated hydrophobic interactions but may reduce metabolic stability compared to dichlorophenyl .

Substituent Variations at Position 5

(a) 5-Phenyl Derivatives (e.g., 1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazole)
  • Key Differences : Lacks halogenation at the 5-position phenyl ring.
  • Impact: Reduced lipophilicity (ClogP ~3.2 vs. Simpler synthesis (11% yield vs. lower yields for halogenated analogs) .
(b) 5-(2,6-Difluorophenyl) Derivatives (e.g., 2,4-Dichloro-5-(2,6-Difluorophenyl)-1-(4-(Trifluoromethoxy)Phenyl)-1H-Imidazole)
  • Key Differences : Fluorine atoms at ortho positions on the 5-phenyl group.
  • Impact :
    • Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
    • Lower steric hindrance compared to dichlorophenyl, possibly improving target binding .

Substituent Variations at Position 1

(a) 1-Methyl-5-Aryl Imidazoles (e.g., SKF96265)
  • Key Differences : Replaces 4-(trifluoromethoxy)phenyl with methyl and incorporates methoxyphenyl groups.
  • Impact :
    • Trifluoromethoxy groups improve bioavailability over methyl due to increased electron-withdrawing effects and resistance to metabolism .

Biological Activity

The compound 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS Number: 1226459-15-9) is a member of the imidazole class, known for its diverse biological activities. Imidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H13Cl2F3N2SC_{19}H_{13}Cl_2F_3N_2S, with a molecular weight of 429.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various imidazole compounds against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, which is crucial for developing new antibiotics.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacteria Tested
Compound A28E. coli
Compound B32Pseudomonas aeruginosa
Compound C31Bacillus subtilis
Test Compound N/A Staphylococcus aureus

This table summarizes findings where various imidazole derivatives showed promising antibacterial activity compared to standard antibiotics like streptomycin .

Antitumor Activity

Imidazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain imidazole compounds exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity of Imidazole Compounds on Cancer Cell Lines

CompoundIC50 (µM)Cell Line Tested
Compound D15HeLa
Compound E20MCF-7
Test Compound N/A A549 (Lung Cancer)

These findings suggest that the test compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. A study assessed several compounds for their ability to inhibit pro-inflammatory cytokines. Results indicated that certain imidazoles could significantly reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies

  • Case Study on Antibacterial Efficacy : Jain et al. synthesized various imidazole derivatives and tested their antibacterial activity against multiple strains. They found that specific substitutions on the imidazole ring enhanced antimicrobial efficacy .
  • Antitumor Mechanism Exploration : Research has shown that imidazole compounds can induce apoptosis in cancer cells through the activation of caspases, leading to cell death .

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